BenchChemオンラインストアへようこそ!

2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one

P2Y1 receptor Binding affinity Competitive antagonism

The compound 2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one (CAS 1383777-82-9), commonly known as MRS2179, is a synthetic small-molecule belonging to the pyrimido[1,2-a]pyrimidin-4-one chemotype. It functions as a competitive, selective antagonist at the purinergic P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by ADP that mediates platelet shape change, aggregation, and calcium mobilization.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS No. 1383777-82-9
Cat. No. B1450912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
CAS1383777-82-9
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCC1(CNC2=NC(=CC(=O)N2C1)O)C
InChIInChI=1S/C9H13N3O2/c1-9(2)4-10-8-11-6(13)3-7(14)12(8)5-9/h3,13H,4-5H2,1-2H3,(H,10,11)
InChIKeyJNWHPZFZZTUMPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one (MRS2179) Procurement Guide: Baseline Identity and Pharmacological Class


The compound 2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one (CAS 1383777-82-9), commonly known as MRS2179, is a synthetic small-molecule belonging to the pyrimido[1,2-a]pyrimidin-4-one chemotype. It functions as a competitive, selective antagonist at the purinergic P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by ADP that mediates platelet shape change, aggregation, and calcium mobilization [1]. Unlike nucleotide-based P2Y1 antagonists, MRS2179 features a bicyclic pyrimido-pyrimidinone core, placing it in a structurally distinct chemical series that has been widely utilized as a pharmacological tool compound for probing P2Y1 receptor function in vitro and in vivo [2].

Why Generic Substitution Fails: Critical Pharmacological Divergence Among P2Y1 Antagonists Including MRS2179


P2Y1 receptor antagonists cannot be generically interchanged because critical pharmacological parameters—receptor binding affinity (Ki/Kb), functional antagonism potency (pA2/IC50), selectivity across the broader purinergic receptor family (P2X, P2Y subtypes), and metabolic stability—vary by orders of magnitude across chemical scaffolds. For example, the nucleotide-based antagonist MRS2500 exhibits sub-nanomolar affinity (Ki = 0.78 nM) and prolonged in vivo duration, while MRS2179 displays moderate potency (Kb ~100 nM) and a distinct ‘fingerprint’ of partial activity at P2X1 and P2X3 ligand-gated ion channels [1]. Such differences directly influence experimental outcomes in platelet aggregation assays, in vivo thrombosis models, and any system where receptor reserve, washout kinetics, or off-target purinergic modulation must be controlled. Selecting an antagonist purely on the basis of ‘P2Y1 activity’ without matching its quantitative selectivity and stability profile to the experimental design is a primary source of irreproducible pharmacological data [2].

MRS2179 (1383777-82-9) Quantitative Differentiation Evidence: How Potency, Selectivity, and Stability Compare Against Leading P2Y1 Antagonists


P2Y1 Receptor Affinity and Functional Antagonism Potency vs. MRS2500, MRS2279, and A3P5PS

MRS2179 binds the P2Y1 receptor with moderate affinity (Kb = 100–102 nM; pA2 = 6.99) and acts as a competitive antagonist. This potency is approximately 100-fold lower than that of the (N)-methanocarba nucleotide MRS2500 (Ki = 0.78 nM) and 40-fold lower than MRS2279 (Ki = 2.5 nM), but 20-fold higher than the early-generation antagonist A3P5PS (pKB = 6.46, corresponding to Ki ≈ 350 nM) [1]. For experimental protocols requiring reversible blockade and avoidance of pseudo-irreversible receptor occupancy, the moderate affinity of MRS2179 enables predictable concentration-dependent inhibition with straightforward washout recovery.

P2Y1 receptor Binding affinity Competitive antagonism Platelet pharmacology

Purinoceptor Selectivity Fingerprint: P2X1/P2X3 Off-Target Activity of MRS2179 vs. MRS2500

Beyond P2Y1 antagonism, MRS2179 exhibits measurable inhibitory activity at the ATP-gated P2X1 (IC50 = 1.15 µM) and P2X3 (IC50 = 12.9 µM) ion channels, corresponding to 11-fold and 129-fold selectivity windows over its P2Y1 Kb, respectively . In contrast, the more potent antagonist MRS2500 shows minimal interaction with P2X1 or P2X3 at concentrations that saturate P2Y1 (Ki = 0.78 nM), implying >1000-fold selectivity [1]. This dual P2Y1/P2X1-3 pharmacology distinguishes MRS2179 from ‘pure’ P2Y1 antagonists and can be leveraged in experimental models where combined blockade of ADP (P2Y1) and ATP (P2X1/X3) signaling is desired, such as in certain vascular or neuronal injury paradigms.

P2X1 receptor P2X3 receptor Selectivity profiling Off-target pharmacology

Ex Vivo Duration of Antiplatelet Action: Direct Head-to-Head Comparison of MRS2179 vs. MRS2500 Following Intravenous Injection in Mice

In a directly comparable ex vivo protocol, intravenous administration of MRS2179 (50 mg/kg) to mice inhibited ADP-induced platelet aggregation for only 1 minute post-injection, whereas MRS2500 (2 mg/kg, a 25-fold lower dose) maintained complete inhibition for at least 60 minutes [1]. This ~60-fold difference in functional duration—despite the dose disparity favoring MRS2179—reflects the rapid phosphoester hydrolysis of the riboside scaffold of MRS2179 by plasma ectonucleotidases, contrasted with the enzymatically resistant (N)-methanocarba ring system of MRS2500 [2]. Consequently, MRS2179 is unsuitable for prolonged in vivo thrombus studies but offers an advantage when short-lived P2Y1 blockade followed by rapid recovery (e.g., within a single blood draw or acute surgical procedure) is required.

Ex vivo platelet aggregation In vivo pharmacokinetics Antithrombotic duration MRS2179 vs MRS2500

Potency Ranking in Human Colonic Inhibitory Neuromuscular Transmission: MRS2179 vs. MRS2500 and MRS2279 in Tissue-Level Functional Pharmacology

In functional assays of purinergic inhibitory neuromuscular transmission in circular smooth muscle strips from human colon, the rank order of potency for blocking the fast component of the inhibitory junction potential (IJP) and non-nitrergic relaxation was established as MRS2500 > MRS2279 > MRS2179 [1][2]. This tissue-level ranking mirrors the affinity differences observed in recombinant systems and confirms that MRS2179, while the weakest of the three, provides a graded response range that can be advantageous for partial inhibition or for distinguishing P2Y1-mediated vs. P2Y1-independent components of purinergic signaling when used in sequential antagonist addition protocols.

Inhibitory junction potential Human colon Smooth muscle relaxation P2Y1 antagonist ranking

Procurement Cost-Efficiency: MRS2179 Price Benchmarking Against MRS2500 and MRS2279 for Equivalent Research Supply

A survey of publicly listed prices from major research chemical suppliers indicates that MRS2179 is 6- to 8-fold less expensive than MRS2500 on a per-milligram basis for standard research-grade material (e.g., 10 mg MRS2179 tetrasodium salt ≈ $447–$625; 10 mg MRS2500 tetraammonium ≈ $2,850) [1][2]. MRS2279 occupies an intermediate price tier (10 mg ≈ $1,200–$1,500). This cost differential makes MRS2179 the most economical entry point for pilot studies, high-throughput screening, or teaching laboratory protocols where the ultra-high potency of MRS2500 is not required.

Procurement cost MRS2179 pricing MRS2500 pricing Research budget optimization

Optimal Research Deployment Scenarios for MRS2179 (1383777-82-9): Matching Quantitative Differentiation to Experimental Design


Acute Ex Vivo Platelet Aggregation Assays Requiring Rapid Reversibility

When measuring ADP-induced platelet aggregation in washed platelet suspensions or platelet-rich plasma where the experimental workflow demands antagonist wash-in/wash-out over short time scales (minutes), MRS2179's moderate affinity (Kb ≈ 100 nM) and short functional half-life enable complete P2Y1 blockade followed by spontaneous recovery, avoiding the sustained suppression caused by MRS2500 that complicates sequential agonist challenge [1].

Purinoceptor Crosstalk Studies Involving Dual P2Y1–P2X1/P2X3 Modulation

In vascular smooth muscle, neuronal, or inflammatory models where ATP acts simultaneously via metabotropic P2Y1 and ionotropic P2X1/P2X3 receptors, MRS2179's combined P2Y1 antagonism (Kb = 100 nM) and partial P2X1/X3 blockade (IC50 1.15–12.9 µM) provides a single pharmacological probe for dual-pathway inhibition, simplifying experimental design and reducing the confounding additive effects of multiple antagonists [2].

Functional P2Y1 Receptor Titration in Gastrointestinal Motility Pharmacology

In human and rodent colonic muscle bath experiments examining inhibitory purinergic neurotransmission, the known potency gradient (MRS2500 > MRS2279 > MRS2179) allows researchers to use MRS2179 as the ‘lowest-potency’ antagonist in a panel approach. This tiered blocking strategy helps isolate the P2Y1-dependent component of the IJP from other inhibitory mediators, establishing the relative contribution of P2Y1 receptors without the signal saturation caused by maximal blockade with MRS2500 [3][4].

Cost-Sensitive Pilot Studies and High-Throughput Antagonist Screening

For initial dose–response screening across a large panel of P2 receptor ligands or for undergraduate/postgraduate teaching practicals, the 5-fold cost advantage of MRS2179 over MRS2500 (e.g., $447 vs. $2,850 per 10 mg) permits larger compound consumption, replicate experiments, and wider concentration ranges within fixed budgets, without sacrificing receptor subtype selectivity at the P2Y1 site [5].

Quote Request

Request a Quote for 2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.